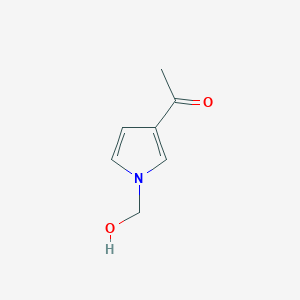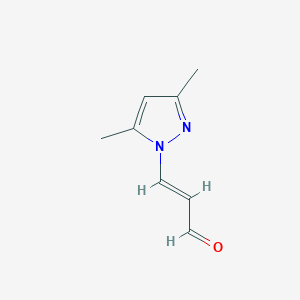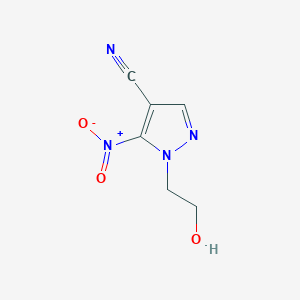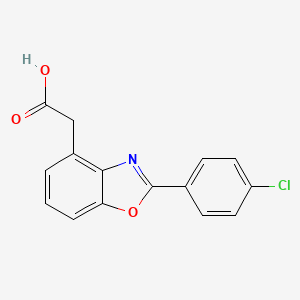
4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure includes a benzoxazole ring fused with a chlorophenyl group and an acetic acid moiety, making it a versatile molecule for various applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with 4-chlorobenzoyl chloride under basic conditions.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic agent with a benzoxazole structure.
Ditazole: A platelet aggregation inhibitor with a benzoxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazole core.
Oxaprozin: A COX-2 inhibitor with a benzoxazole ring.
Uniqueness
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is unique due to its specific combination of a chlorophenyl group and an acetic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Eigenschaften
CAS-Nummer |
60723-68-4 |
|---|---|
Molekularformel |
C15H10ClNO3 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H10ClNO3/c16-11-6-4-9(5-7-11)15-17-14-10(8-13(18)19)2-1-3-12(14)20-15/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
MEHZHWGUUVSWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


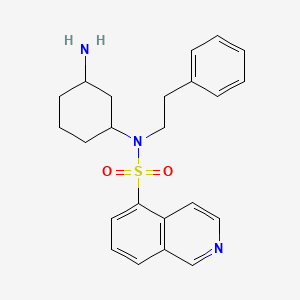

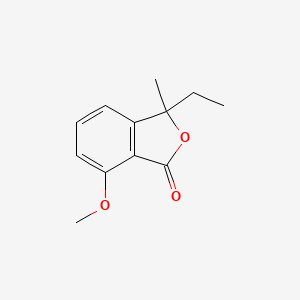
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
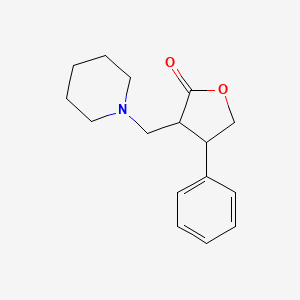
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
